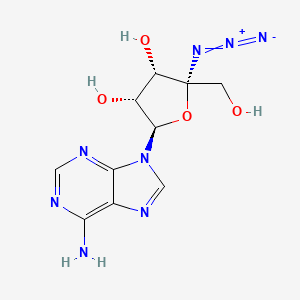

4'-c-Azidoadenosine

Description

Properties

IUPAC Name |

(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(3-15-4)9-5(20)6(21)10(1-19,22-9)16-17-12/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t5-,6+,9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBOLMMFGHVQNH-MLTZYSBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)N=[N+]=[N-])O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)N=[N+]=[N-])O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-c-Azidoadenosine typically involves the introduction of the azido group at the 4’ position of the ribose sugar. One common method includes the use of azide-modified nucleosides linked to controlled pore glass as starting materials. These nucleosides can be synthesized using phosphoramidite chemistry, which is compatible with various nucleosides . The reaction conditions often involve the use of triphenylphosphine and carbon tetrabromide as halogenating agents, followed by azidation .

Industrial Production Methods: Industrial production of 4’-c-Azidoadenosine may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, ensuring that the azido group is introduced efficiently without degradation. The use of solid-phase synthesis techniques can also be employed to facilitate the production of oligonucleotides containing 4’-c-Azidoadenosine .

Chemical Reactions Analysis

Types of Reactions: 4’-c-Azidoadenosine undergoes various chemical reactions, including:

Click Chemistry Reactions: The azido group participates in azide-alkyne cycloaddition reactions, both copper-catalyzed and copper-free.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Uses difluorinated cyclooctyne (DIFO) reagents for copper-free reactions.

Major Products:

Bioconjugates: Formed through click chemistry reactions, often used for labeling and functionalizing nucleic acids.

Substituted Nucleosides: Resulting from substitution reactions involving the azido group.

Scientific Research Applications

RNA Modification and Bioconjugation

Chemical Properties and Synthesis

4'-c-Azidoadenosine serves as a crucial building block for the synthesis of azido-modified RNA. The azido group facilitates bioorthogonal reactions, particularly the azide-alkyne cycloaddition (AAC), which is a powerful tool for labeling and modifying RNA molecules in living cells. The ability to incorporate this modification into RNA allows researchers to track RNA dynamics and interactions in real-time using fluorescence microscopy techniques .

Case Study: RNA Interference (RNAi)

Research has demonstrated that this compound can enhance the stability and efficacy of small interfering RNA (siRNA). Modified siRNAs incorporating azido groups showed improved nuclease resistance and reduced immune activation, making them more effective as therapeutic agents . In one study, siRNAs modified with 2'-azido groups exhibited comparable gene silencing activity to unmodified controls while offering enhanced pharmacokinetic properties .

Drug Development and Delivery Systems

Prodrug Strategies

The azido modification can be utilized in prodrug strategies to improve drug delivery systems. For instance, this compound can be phosphorylated intracellularly to yield active metabolites that exert therapeutic effects against viral infections or cancer. Its incorporation into nucleoside analogs has shown promise in enhancing the bioavailability of these compounds .

Case Study: Antiviral Applications

In studies focusing on antiviral therapies, this compound has been explored as a potential candidate for treating viral infections such as HIV. The azido modification allows for selective phosphorylation by cellular kinases, leading to the production of active antiviral agents that can inhibit viral replication effectively .

Chemical Biology Applications

Bioorthogonal Chemistry

The unique reactivity of the azido group allows for its use in bioorthogonal labeling techniques. Researchers have employed this compound in click chemistry applications to attach various probes or labels to RNA molecules without interfering with their biological function. This capability is particularly valuable for studying RNA localization, interaction with proteins, and cellular uptake mechanisms .

Case Study: Cellular Uptake Studies

In experimental setups involving HeLa cells, researchers successfully demonstrated the cellular uptake of this compound through metabolic labeling techniques. The incorporation of this modified nucleoside into RNA was visualized using fluorescence microscopy, confirming its utility in studying RNA dynamics within living cells .

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications reveals several promising avenues for future research:

- Improved Delivery Mechanisms : Investigating the potential of this compound in developing advanced delivery systems for nucleic acid-based therapeutics.

- Photoreactivity Studies : Exploring the photochemical properties of azido-modified nucleotides for potential crosslinking applications with proteins or other biomolecules.

- Therapeutic Efficacy : Conducting systematic studies on the therapeutic potential of this compound-based compounds against various diseases, including cancer and viral infections.

Mechanism of Action

The mechanism of action of 4’-c-Azidoadenosine involves its incorporation into nucleic acids, where the azido group can be targeted for further chemical modifications. The azido group allows for the selective introduction of various functional groups through click chemistry, enabling the study of nucleic acid interactions and functions . Additionally, the compound’s antiviral properties are attributed to its ability to inhibit viral replication by interfering with viral RNA synthesis .

Comparison with Similar Compounds

Key Structural Features

The 4'-azido substitution in 4'-c-Azidoadenosine differentiates it from other adenosine derivatives. Below is a comparative analysis:

| Compound | Substituent | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| This compound | 4'-azido | C₁₀H₁₂N₈O₄ | 308.25 | Click chemistry, prodrug design |

| Adenosine | None (natural) | C₁₀H₁₃N₅O₄ | 267.24 | Signaling, energy transfer (ATP) |

| Cordycepin | 3'-deoxy | C₁₀H₁₃N₅O₃ | 251.24 | Anticancer, antiviral |

| Cladribine | 2-chloro-2'-deoxy | C₁₀H₁₂ClN₅O₃ | 285.69 | Leukemia therapy |

Notes:

- The azido group in this compound enhances its utility in bioorthogonal reactions, unlike adenosine or cordycepin, which lack such reactive handles .

- Compared to cladribine’s chloro substitution (which improves metabolic stability), the azido group may reduce membrane permeability due to polarity, as seen in other azido-modified nucleosides .

Pharmacokinetic and Stability Data

Limited studies exist on this compound’s pharmacokinetics. However, insights can be extrapolated from related analogs:

- Metabolic Stability: Azido groups often hinder enzymatic degradation compared to hydroxyl or amino groups. For example, 5'-azido-modified nucleosides exhibit prolonged half-lives in plasma .

- Blood-Brain Barrier (BBB) Penetration : Polar substituents like azido groups typically reduce BBB permeability. This contrasts with lipophilic analogs like cladribine, which achieve therapeutic CNS concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-c-Azidoadenosine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleoside modification via azide substitution at the 4' carbon. Key variables include temperature (20–60°C), solvent polarity (e.g., DMF vs. acetonitrile), and catalysts (e.g., Lewis acids). Yield optimization requires iterative testing of stoichiometric ratios and reaction times, with purity assessed via HPLC (≥95% threshold). Researchers should document deviations from protocols and use controlled experiments to isolate variable effects .

- Data Example :

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 40 | ZnCl₂ | 68 | 92 |

| Acetone | 25 | None | 45 | 85 |

Q. What spectroscopic techniques are prioritized for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., azide group at ~210 ppm in ¹³C NMR).

- IR Spectroscopy : Confirm azide stretch at 2100–2200 cm⁻¹.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.

Cross-referencing with computational simulations (e.g., DFT) improves accuracy .

Q. How should researchers design initial biological assays to evaluate this compound’s enzymatic inhibition?

- Methodological Answer : Use in vitro kinase or polymerase assays with controlled variables:

- Positive/Negative Controls : Include adenosine analogues (e.g., 3'-deoxyadenosine).

- Dose-Response Curves : Test 0.1–100 µM concentrations.

- Replicates : Triplicate runs to assess reproducibility.

Data analysis should employ ANOVA to compare inhibition rates, with p <0.05 as significance threshold .

Advanced Research Questions

Q. How can contradictory results in this compound’s cellular uptake efficiency be systematically resolved?

- Methodological Answer :

Systematic Review : Aggregate studies using PRISMA guidelines to identify methodological disparities (e.g., cell lines, uptake assays) .

Meta-Analysis : Normalize data using standardized uptake metrics (e.g., pmol/mg protein).

Experimental Replication : Control variables like incubation time and transporter expression levels.

Discrepancies often arise from cell-type-specific transporter activity or assay detection limits .

Q. What computational strategies are effective for modeling this compound’s binding dynamics with RNA polymerases?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100+ ns.

- Docking Studies (AutoDock Vina) : Screen binding affinities across active site conformations.

- Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions.

Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. How can researchers optimize this compound derivatives for enhanced metabolic stability without compromising activity?

- Methodological Answer :

Structure-Activity Relationship (SAR) : Modify the ribose moiety (e.g., 2'-fluoro substitution).

Metabolic Profiling : Use hepatocyte assays to identify degradation pathways (e.g., CYP450 oxidation).

Pharmacokinetic Modeling : Predict half-life improvements via ClogP and polar surface area adjustments.

Balance steric effects and solubility using QSAR models .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound’s novel applications?

- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:

- Population : Target enzymes (e.g., viral polymerases).

- Intervention : this compound dosing.

- Comparison : Existing nucleoside inhibitors.

- Outcome : IC₅₀ reduction or selectivity index.

Pilot studies should prioritize high-impact, underexplored targets (e.g., RNA viruses) .

Data Contradiction & Validation

Q. What steps validate the reproducibility of this compound’s reported antiviral activity?

- Methodological Answer :

- Blinded Experiments : Minimize observer bias in activity assays.

- Cross-Lab Collaboration : Replicate studies in independent facilities.

- Open Data Sharing : Publish raw datasets (e.g., dose-response curves) in repositories like Zenodo.

Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicated data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.